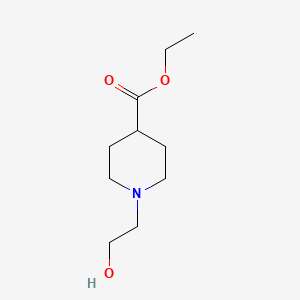

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H19NO3. It belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mécanisme D'action

Target of Action

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, also known as Icaridin, is primarily targeted towards various arthropods such as mosquitoes, ticks, gnats, flies, and fleas . It is a topically applied insect repellent .

Mode of Action

It is presumed that it interacts with the olfactory system of insects, consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the insect’s olfactory system, disrupting their ability to detect hosts .

Pharmacokinetics

It is known that the compound is applied topically and is used to repel insects from the skin surface .

Result of Action

The primary result of the action of this compound is the repulsion of insects. By interfering with the insect’s olfactory system, the compound prevents insects from recognizing their hosts, thereby acting as an effective repellent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate typically involves the reaction of 4-hydroxypiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) to ensure controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-Hydroxyethyl)piperidine: This compound is structurally similar but lacks the ethyl ester group.

Uniqueness

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a piperidine ring with an ethyl ester and hydroxyl group makes it versatile for various applications in research and industry.

Activité Biologique

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate (EHPC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

EHPC is a piperidine derivative characterized by the presence of a hydroxyethyl group and an ethyl ester functional group. The molecular formula is C12H19N1O3 with a molecular weight of approximately 225.29 g/mol. The synthesis typically involves the reaction of piperidine with ethyl chloroformate and 2-hydroxyethylamine under basic conditions, facilitating the formation of the ester bond.

Anticancer Properties

Recent studies have indicated that EHPC exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines, including FaDu hypopharyngeal tumor cells. In vitro assays revealed that EHPC demonstrated cytotoxicity comparable to established chemotherapeutics like bleomycin, suggesting its potential utility in cancer therapy .

Neuroprotective Effects

EHPC has also been investigated for its neuroprotective properties. Research indicates that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The inhibition of these enzymes leads to increased levels of acetylcholine, which may enhance cognitive function .

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation. In animal models, EHPC demonstrated a significant reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent. This activity may be attributed to its ability to modulate immune responses and inhibit pro-inflammatory cytokines .

The biological activities of EHPC can be attributed to several mechanisms:

- Enzyme Inhibition : EHPC's ability to inhibit AChE and BuChE suggests that it may enhance cholinergic transmission, which is beneficial for cognitive function.

- Cytotoxicity Induction : The compound appears to trigger apoptotic pathways in cancer cells, leading to cell death.

- Anti-inflammatory Pathways : By modulating cytokine production, EHPC may reduce inflammation and tissue damage.

Case Studies

- Anticancer Study : A study published in Molecular Diversity reported that EHPC exhibited cytotoxic effects on FaDu cells with an IC50 value comparable to bleomycin. The research highlighted the compound's potential as an alternative therapeutic agent in oncology .

- Neuroprotection : In a study examining the effects of various piperidine derivatives on AChE activity, EHPC was found to significantly inhibit AChE with an IC50 value indicating strong inhibitory potential. This suggests its potential role in treating Alzheimer's disease .

- Anti-inflammatory Research : An investigation into the anti-inflammatory properties of EHPC demonstrated that it significantly reduced levels of TNF-alpha and IL-6 in treated animal models compared to controls, indicating its therapeutic potential for inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of EHPC, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate | Methoxy group instead of hydroxy | Potentially different biological activity due to methoxy substitution |

| 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid | Hydroxy group only | Lacks ester functionality, which may affect pharmacokinetics |

| N-Methylpiperidine-4-carboxylic acid | Methyl substitution on nitrogen | Simpler structure without hydroxy or ethyl groups |

This table illustrates how variations in substituents can lead to different biological activities and pharmacological profiles.

Propriétés

IUPAC Name |

ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-2-14-10(13)9-3-5-11(6-4-9)7-8-12/h9,12H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLLPRLLFBDIAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.